![molecular formula C11H20N4 B13308519 N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13308519.png)
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine is a heterocyclic compound that features both pyrazole and pyrrolidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, and the pyrrolidine ring, often found in pharmaceuticals, makes this compound a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The subsequent alkylation of the pyrazole with a suitable alkyl halide introduces the pyrrolidine moiety . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like iodine or base conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions may vary but often involve solvents such as ethanol, dichloromethane, or acetonitrile and may require heating or cooling to specific temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines . Substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.
1-Methylpyrrolidine: A pyrrolidine derivative with applications in pharmaceuticals.
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine: A closely related compound with slight structural differences.
Uniqueness
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine is unique due to the specific substitution pattern on the pyrazole ring and the presence of both pyrazole and pyrrolidine moieties. This combination of structural features contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H20N4/c1-9-10(7-13-15(9)3)6-12-11-4-5-14(2)8-11/h7,11-12H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
NPBCTNGEASGPNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)CNC2CCN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



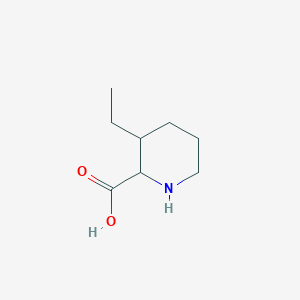
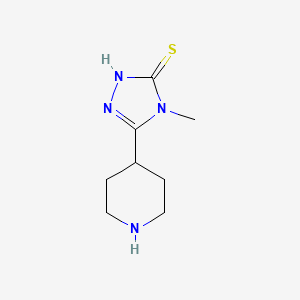
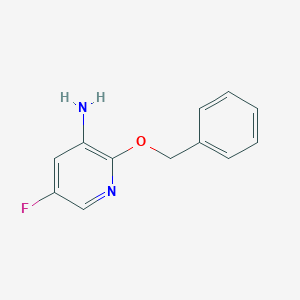
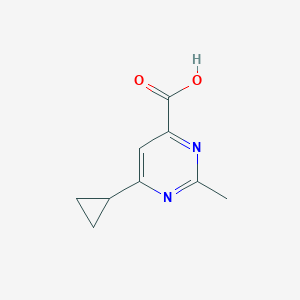
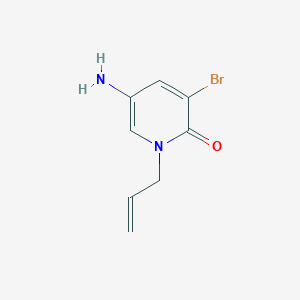

![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
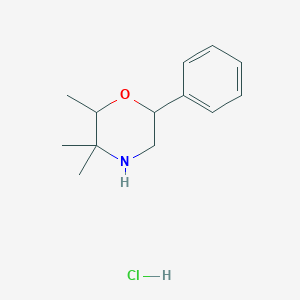
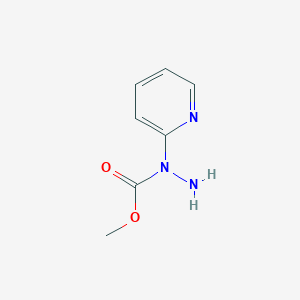

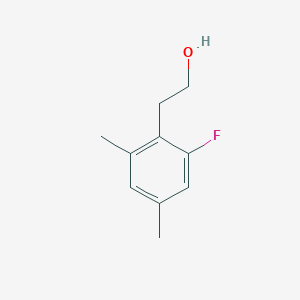
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
